Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate
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Overview
Description
Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyano group and two methyl groups on the pyridine ring, as well as an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate typically involves the reaction of 3-cyano-4,6-dimethyl-2-pyridone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yields and purity of the product. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The cyano group can be reduced to an amine, or the ester group can be oxidized to a carboxylic acid.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic substitution: Various substituted pyridine derivatives.
Oxidation: Carboxylic acids.
Reduction: Amines.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group and ester functionality can play crucial roles in binding to molecular targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
3-cyano-4,6-dimethyl-2-pyridone: A precursor in the synthesis of Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Used as a chemoselective reagent in organic synthesis.
Ethyl [(3-cyano-6-phenyl-2-pyridinyl)oxy]acetate: A similar compound with a phenyl group instead of methyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
53475-54-0 |
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Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 2-(3-cyano-4,6-dimethylpyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C12H14N2O3/c1-4-16-11(15)7-17-12-10(6-13)8(2)5-9(3)14-12/h5H,4,7H2,1-3H3 |
InChI Key |
OPPFIIVDCKZLLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C(=CC(=N1)C)C)C#N |
Origin of Product |
United States |
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